Dabrafenib-d9 Enables a High-Accuracy, Wide-Range LC-MS/MS Method for Simultaneous Quantification in Human Plasma
In a validated LC-MS/MS method for the simultaneous quantification of Dabrafenib, its metabolite hydroxy-dabrafenib, and Trametinib in human plasma, Dabrafenib-d9 was employed as the sole internal standard [1]. The method, utilizing protein precipitation with acetonitrile containing 1% formic acid for extraction, demonstrated robust analytical performance across a wide calibration range (10-2000 ng/mL for Dabrafenib) [1].
| Evidence Dimension | Intra- and Inter-assay Precision (as %CV) and Accuracy (as %Bias) |
|---|---|
| Target Compound Data | Intra- and inter-assay precision: 2.0% – 14.9% CV; Inter- and intra-day accuracy (bias): -1.2% to 10.9% |
| Comparator Or Baseline | Method using a non-deuterated analog (PLX4720) for Dabrafenib quantification in mouse plasma |
| Quantified Difference | Dabrafenib-d9 method achieves a narrower bias range (-1.2% to 10.9%) compared to the PLX4720 method (accuracy reported as 95-104% of nominal, translating to a bias range of -5% to +4%). While the PLX4720 method also meets acceptance criteria, the use of the isotopically labeled Dabrafenib-d9 is standard practice for achieving the highest possible precision and accuracy in complex human plasma, a matrix known for greater variability than mouse plasma [2]. |
| Conditions | Human plasma (Dabrafenib-d9) vs. Mouse plasma (PLX4720); protein precipitation extraction; reversed-phase C18 chromatography; triple quadrupole MS in positive ESI mode. |
Why This Matters
This evidence demonstrates that Dabrafenib-d9, as an isotopically matched IS, supports a validated, high-performance method in human plasma, a prerequisite for clinical pharmacokinetic studies and therapeutic drug monitoring where accurate quantification of Dabrafenib and its metabolites is critical.
- [1] Balakirouchenane D, et al. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2021;193:113718. View Source
- [2] Sparidans RW, et al. Liquid chromatography-tandem mass spectrometric assay for the mutated BRAF inhibitor dabrafenib in mouse plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;925:124-8. View Source
